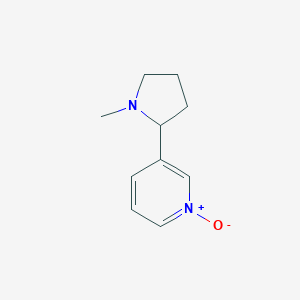
3-Methyl-2,5-oxazolidine-dione
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3-Methyl-2,5-oxazolidine-dione derivatives involves several innovative methods. A notable approach includes the versatile synthesis of quaternary 1,3-oxazolidine-2,4-diones via a two-step reaction sequence starting from readily available α-ketols and isocyanates. This method allows for the efficient access to 5,5-disubstituted 1,3-oxazolidine-2,4-diones in good yields, demonstrating the compound's synthetic accessibility and versatility (Merino et al., 2010). Additionally, the synthesis of oxazolidine-2,4-diones by a tandem phosphorus-mediated carboxylative condensation-cyclization reaction using atmospheric carbon dioxide offers a novel and convenient route, highlighting the environmental friendliness and practicality of synthesizing these compounds (Zhang et al., 2015).
Molecular Structure Analysis
The molecular structure of 3-Methyl-2,5-oxazolidine-dione derivatives has been elucidated through various studies. For example, the crystallographic analysis of 4-methyl-1,2,4-triazolidine-3,5-dione revealed the influence of intermolecular hydrogen bonds on the conformation and packing mode of the molecules, providing insight into the structural dynamics and stability of these compounds (Tenon et al., 1995).
Chemical Reactions and Properties
3-Methyl-2,5-oxazolidine-dione and its derivatives undergo various chemical reactions, showcasing their reactivity and functional versatility. The stereoselective addition of Grignard reagents and lithium alkyls onto 3,5-disubstituted-1,3-oxazolidine-2,4-diones is a prime example, demonstrating the compounds' utility in synthesizing stereochemically complex structures (Galliani et al., 2013). Furthermore, the efficient synthesis of oxazolidine-2,4-diones via tetraethylammonium hydrogen carbonate illustrates a mild and practical approach to these compounds, highlighting their chemical properties and synthesis flexibility (Cesa et al., 1999).
Wissenschaftliche Forschungsanwendungen
-
Chemistry of Heterocyclic Compounds
- Application : Oxazolidine ring, which is a part of 3-Methyl-2,5-oxazolidine-dione, is an important structural unit of many biologically active compounds . Oxazolidines also serve as the key intermediates to produce many useful chemical compounds .
- Method : Various oxazolidine derivatives such as mono- and polycyclic oxazolidines, spirooxazolidines, and oxazolidinones have been successfully obtained using 1,2-amino alcohols as starting materials .
- Results : In the last decade, various oxazolidine derivatives have been successfully synthesized, which are used as key intermediates in the production of many useful chemical compounds .
-
Antibiotics
- Application : Oxazolidinone antibiotics are a class of synthetic antimicrobials that are particularly effective against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) .
- Method : The synthesis of oxazolidinone antibiotics involves complex chemical reactions .
- Results : The meta-fluoro substitution on B ring increases the biological activity, whereas the para-substitution expands the antibacterial spectrum .
-
Multicomponent Reactions
- Application : 3-Methyl-2,5-oxazolidine-dione can be used in multicomponent reactions to synthesize functionalized oxazolidines .
- Method : The synthesis involves the use of 1,2-amino alcohols as starting materials. The synthetic strategies are gathered into three groups: metal-free domino annulation/Mannich reactions, transition metal-catalyzed cascade reactions, extended one-pot asymmetric azaelectrocyclization .
- Results : A series of substrates were allowed to engage in this mild and straightforward reaction, giving good to excellent yields of the target products .
-
Synthesis of Triazolones
- Application : 3-Methyl-2,5-oxazolidine-dione can be used in the synthesis of mesoionic triazolones .
- Method : The synthesis involves a formal [3+2] cycloaddition .
- Results : The structural properties of the resulting triazolone have been investigated by employing X-ray diffraction analysis and Density Functional Theory (DFT) calculations .
-
Chemical Science
- Application : 3-Methyl-2,5-oxazolidine-dione can be used in the synthesis of functionalized oxazolidines .
- Method : The synthetic strategies are gathered into three groups: metal-free domino annulation/Mannich reactions, transition metal-catalyzed cascade reactions, extended one-pot asymmetric azaelectrocyclization .
- Results : A series of substrates were allowed to engage in this mild and straightforward reaction, giving good to excellent yields of the target products .
-
Antibiotic Research
- Application : Oxazolidinone antibiotics, which include the oxazolidone ring found in 3-Methyl-2,5-oxazolidine-dione, are the only new class of synthetic antibiotics advanced in clinical use over the past 50 years .
- Method : The synthesis of oxazolidinones has gained increasing interest due to their unique mechanism of action that assures high antibiotic efficiency and low susceptibility to resistance mechanisms .
- Results : The main features of oxazolidinone antibiotics licensed or under development, such as Linezolid, Sutezolid, Eperezolid, Radezolid, Contezolid, Posizolid, Tedizolid, Delpazolid and TBI-223, are discussed .
Eigenschaften
IUPAC Name |
3-methyl-1,3-oxazolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO3/c1-5-2-3(6)8-4(5)7/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPAXURTFMSZSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60207114 | |
| Record name | 3-Methyl-2,5-oxazolidine-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60207114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2,5-oxazolidine-dione | |
CAS RN |
5840-76-6 | |
| Record name | 3-Methyl-2,5-oxazolidine-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005840766 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-2,5-oxazolidine-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60207114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methyloxazolidine-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-cyclohexyl-N-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methyl]-3-phenylpropanamide](/img/structure/B31861.png)












